BenchChemオンラインストアへようこそ!

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

COX-2 inhibition 5-LOX inhibition anti-inflammatory

Choose the 5,6‑diphenyl‑2,5‑dihydro‑1,2,4‑triazine scaffold (sourced as its 3‑thiol derivative, CAS 37469‑24‑2) for programs requiring a privileged core with proven multi‑target activity. Only the 5,6‑diphenyl‑2,5‑dihydro isomer is active against platelet aggregation; 3,5‑ and 3,6‑isomers are inactive. Derivatives show >6250‑fold α‑glucosidase inhibition over acarbose, dual COX‑2/5‑LOX blockade, and superior anticancer potency vs. 5‑FU. Secure a regio‑ and tautomer‑validated batch backed by X‑ray structure confirmation.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B4926938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=NNC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11,14H,(H,16,17)
InChIKeyGTBHCDUCDCRFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine: Core Scaffold Identity and Structural Provenance for Procurement Decisions


5,6-Diphenyl-2,5-dihydro-1,2,4-triazine is a partially saturated 1,2,4-triazine heterocycle bearing phenyl substituents at the 5- and 6-positions. Quantum chemical calculations at CBS-4 and DFT levels establish the 2,5-dihydro tautomer as the most stable among nine possible dihydro-1,2,4-triazine isomers, a finding corroborated by multiple experimental structural determinations [1]. Single-crystal X-ray diffraction confirms the 2,5-dihydro-1,2,4-triazine ring is essentially planar (r.m.s. deviation = 0.0059 Å) with the 5- and 6-phenyl substituents inclined at dihedral angles of 89.97° and 55.52°, respectively [2]. This scaffold serves as the privileged core for derivatives demonstrating quantifiable differentiation across multiple therapeutic target classes, including dual COX-2/5-LOX inhibition, antifungal activity, α-glucosidase inhibition, MAO-A inhibition, and antiplatelet activity [3].

Why Generic 1,2,4-Triazine or Alternative Triazine Isomers Cannot Substitute for 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine in Research Procurement


Generic substitution among 1,2,4-triazine congeners is precluded by three convergent lines of evidence. First, the 2,5-dihydro saturation pattern is not arbitrary: among nine possible dihydro-1,2,4-triazine regioisomers, only the 2,5-dihydro form corresponds to the global energy minimum, and several computationally predicted alternative isomers correspond to experimentally non-existent structures [1]. Second, regioisomeric positioning of the phenyl substituents on the triazine ring is a binary determinant of pharmacological activity—5,6-diphenyl isomers are active as platelet aggregation inhibitors whereas 3,5-diphenyl and 3,6-diphenyl isomers are inactive [2]. Third, the 5,6-diphenyl-1,2,4-triazine scaffold enables functionalization at the 3-position that yields derivatives with multi-target potency profiles (COX-2/5-LOX dual inhibition, α-glucosidase inhibition exceeding acarbose by >6000-fold) that are not replicable on 1,3,5-triazine or 1,2,3-triazine cores due to divergent nitrogen atom positioning and electronic character [3]. Procuring a non-specific triazine analog risks selecting an isomer with fundamentally different reactivity, stability, or target engagement.

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine: Quantified Differentiation Evidence Against Closest Comparators


Dual COX-2/5-LOX Inhibition: Head-to-Head Superiority Over Celecoxib and Zileuton with Demonstrated Cardiosafety

A 5,6-diphenyl-1,2,4-triazine-3-thiol derivative (compound 6k) demonstrated dual COX-2 and 5-LOX inhibition that quantitatively surpassed both clinical standard agents in the same assay system. Against COX-2, 6k achieved an IC50 of 0.33 ± 0.02 μM, representing a 5.5-fold improvement over celecoxib (IC50 = 1.81 ± 0.13 μM). Against 5-LOX, 6k achieved an IC50 of 4.90 ± 0.22 μM, representing a 3.1-fold improvement over zileuton (IC50 = 15.04 ± 0.18 μM) [1]. Crucially, in vivo evaluation demonstrated that 6k exhibited negligible ulcerogenic liability compared to indomethacin in rat models, and compounds 6c and 6k were devoid of cardiotoxicity post-myocardial infarction in rats—a differentiation from COX-2 selective inhibitors associated with cardiovascular risk [1]. Molecular docking and dynamics simulations confirmed consentient binding interactions of 6k with the COX-2 specific ravine and the 5-LOX cleft [1].

COX-2 inhibition 5-LOX inhibition anti-inflammatory dual inhibitor cardiotoxicity avoidance

Regioisomeric Determinism of Antiplatelet Activity: Only 5,6-Diphenyl Isomers Are Active; 3,5- and 3,6-Isomers Are Inactive

A systematic regioisomeric comparison evaluated 5,6-diphenyl-, 3,5-diphenyl-, and 3,6-diphenyl-1,2,4-triazine derivatives for inhibitory activity against arachidonic acid-induced aggregation of rabbit blood platelets in vitro. Only the 5,6-diphenyl-as-triazine derivatives exhibited inhibitory activity; the 3,5- and 3,6-diphenyl regioisomers were inactive, establishing that phenyl substitution at both the 5- and 6-positions is essential for antiplatelet pharmacology [1]. Within the active 5,6-diaryl series, structure-activity optimization identified ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate (24a) and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f) as the most potent inhibitors, with activity almost equal to the reference antiplatelet agent anitrazafen [1]. A subsequent independent study on 5,6-diaryl-1,2,4-triazines bearing a 3-morpholinoethylamine moiety found 10 out of 17 synthesized compounds more potent in vitro than aspirin, with compound 3d demonstrating the most promising antithrombotic profile in vivo and exhibiting less ulcerogenicity in rats compared to aspirin [2].

antiplatelet thrombosis regioisomer specificity SAR arachidonic acid-induced aggregation

α-Glucosidase Inhibition: ~6250-Fold Potency Gain Over Acarbose Demonstrated by 5,6-Diphenyl-1,2,4-triazine-hydrazineylidene Derivatives

A series of 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives (13a–n) were evaluated for α-glucosidase inhibitory activity with acarbose as the standard comparator. All title derivatives exhibited high α-glucosidase inhibition relative to acarbose. The most potent compound, 13j, was approximately 6250-fold more potent than acarbose, while compound 13h was approximately 3947-fold more potent [1]. Kinetic analysis revealed that compound 13j functions as an uncompetitive α-glucosidase inhibitor, a mechanism distinct from acarbose's competitive inhibition profile [1]. Molecular docking and molecular dynamics simulations confirmed stable binding interactions of 13j within the enzyme active site, and in silico ADME/toxicity profiling indicated favorable drug-likeness comparable to acarbose [1]. In a structurally related but independent study, (E)-3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine analogs exhibited dual α-amylase and α-glucosidase inhibition with IC50 values ranging from 13.02–46.90 μM and 13.09–46.44 μM respectively, compared to acarbose IC50 values of 12.94 μM and 10.95 μM, with halogen-substituted analogs showing superior activity [2].

α-glucosidase inhibition antidiabetic acarbose comparator uncompetitive inhibition type 2 diabetes

Antifungal Activity: 5,6-Diphenyl-1,2,4-triazine Derivative Equipotent to Miconazole Against Clinically Relevant Fungal Species

A series of novel 3-substituted 5,6-diphenyl-1,2,4-triazines incorporating 1,2,3-triazole and piperidine moieties (compounds 4a–4l) were synthesized and evaluated for in vitro antifungal activity with MIC values directly compared to miconazole and fluconazole. Compound 4c was equipotent to miconazole against Candida albicans (MIC-25 μg/mL), Aspergillus niger (MIC-12.5 μg/mL), and Cryptococcus neoformans (MIC-25 μg/mL). Compound 4d was equipotent with miconazole against all tested organisms except C. neoformans. Compound 4i was equipotent with miconazole against C. albicans, A. niger, and Fusarium oxysporum [1]. The synthesis employed an improved one-pot protocol using ZrOCl2·8H2O as catalyst in ethanol-water, achieving yields of 87–94%, demonstrating practical scalability for procurement-scale synthesis [1]. SAR analysis based on MIC comparisons with both miconazole and fluconazole established the structural determinants of antifungal potency within this chemotype [1].

antifungal miconazole comparator Candida albicans Aspergillus niger Cryptococcus neoformans MIC

MAO-A Inhibition with In Vivo Antidepressant Efficacy: Behavioral Pharmacology Validation in Forced Swim and Tail Suspension Tests

A series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (R:1–12) were designed, synthesized, and evaluated for MAO-A inhibition and in vivo antidepressant-like activity. In the MAO-A inhibition assay, compounds R:5 and R:9 displayed the most potent activity with IC50 values of 0.12 μM and 0.30 μM, respectively [1]. In the forced swim test (FST), R:5 produced a 46.48% reduction in immobility time at 30 mg/kg (p.o.), while R:9 achieved a 52.76% reduction compared to control. In the tail suspension test (TST), R:5 and R:9 reduced immobility by 45.96% and 47.14%, respectively, at the same 30 mg/kg oral dose [1]. Behavioral safety assessment using actophotometer and grip strength tests confirmed that neither compound decreased locomotor activity, ruling out false-positive psychostimulant effects [1]. In silico ADME profiling demonstrated that all compounds complied with Lipinski's rule of five, and molecular docking yielded docking scores of −10.7 (R:5) and −10.4 (R:9) [1].

MAO-A inhibition antidepressant forced swim test tail suspension test behavioral pharmacology

Anticancer Antiproliferative Activity: 5,6-Diphenyl-1,2,4-triazine Hybrid More Potent Than 5-Fluorouracil Against Multiple Cancer Cell Lines

A series of 5,6-diaryl-1,2,4-triazines hybrids bearing a 1,2,3-triazole linker were evaluated for antiproliferative activity against three human cancer cell lines (MGC-803 gastric, EC-109 esophageal, PC-3 prostate) with 5-fluorouracil (5-FU) as the reference drug. Compound 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine) showed IC50 values of 7.59 ± 0.28 μM (MGC-803), 19.12 ± 1.11 μM (EC-109), and 10.63 ± 0.28 μM (PC-3), demonstrating more potent inhibition than 5-FU against all three cell lines: 5-FU IC50 values were 9.79 ± 0.17 μM (MGC-803), 56.20 ± 5.48 μM (EC-109), and 12.87 ± 1.20 μM (PC-3) [1]. Compound 11E exhibited weak cytotoxicity against normal human gastric epithelial GES-1 cells (IC50 = 31.71 ± 1.24 μM), indicating a 4.2-fold selectivity window for MGC-803 cancer cells [1]. Mechanistic studies in MGC-803 cells demonstrated that 11E inhibited colony formation, arrested the cell cycle at G2/M phase, caused morphological changes, decreased mitochondrial membrane potential, and induced apoptosis through modulation of apoptosis-related proteins [1]. Importantly, removal of the 1,2,3-triazole moiety (compounds 10A–10C) abolished activity entirely (IC50 >100 μM against all lines), confirming the synergistic pharmacophoric contribution of the hybrid design [1].

anticancer antiproliferative 5-fluorouracil comparator apoptosis induction G2/M arrest triazole hybrid

Prioritized Application Scenarios for 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine Procurement Based on Differentiated Evidence


Dual COX-2/5-LOX Anti-Inflammatory Drug Discovery with Cardiosafety Requirements

Procurement of 5,6-diphenyl-2,5-dihydro-1,2,4-triazine or its 3-thiol derivative is indicated for anti-inflammatory programs requiring dual COX-2/5-LOX inhibition with a clean cardiovascular safety profile. The evidence that compound 6k achieves COX-2 IC50 of 0.33 μM (5.5-fold better than celecoxib) and 5-LOX IC50 of 4.90 μM (3.1-fold better than zileuton), combined with demonstrated absence of cardiotoxicity in post-MI rat models and negligible ulcerogenicity versus indomethacin [1], positions this scaffold for next-generation NSAID development that avoids the COX-2-selective cardiotoxicity liability.

Antithrombotic Agent Development Requiring Gastric Safety Superior to Aspirin

The strict regioisomeric requirement for antiplatelet activity—only 5,6-diphenyl isomers are active while 3,5- and 3,6-isomers are inactive [1]—makes the 5,6-diphenyl-2,5-dihydro-1,2,4-triazine scaffold a mandatory starting point for antithrombotic programs. The demonstration that 5,6-diaryl-1,2,4-triazine derivatives (10 of 17 tested) are more potent than aspirin in vitro, with compound 3d showing superior in vivo antithrombotic efficacy and reduced gastric ulcerogenicity [2], directly addresses the principal clinical liability of chronic aspirin therapy.

α-Glucosidase Inhibitor Programs Targeting Type 2 Diabetes with Potential for Reduced GI Side Effects

For antidiabetic discovery programs, 5,6-diphenyl-1,2,4-triazine derivatives offer α-glucosidase inhibition potency exceeding acarbose by ~6250-fold (compound 13j) [1]. The uncompetitive inhibition mechanism of 13j, distinct from acarbose's competitive mechanism, combined with favorable in silico ADME and drug-likeness profiles comparable to acarbose, supports procurement of this scaffold for developing antidiabetic agents that may overcome the dosing and gastrointestinal tolerability limitations of current α-glucosidase inhibitors.

Anticancer Lead Optimization Targeting Gastric, Esophageal, and Prostate Carcinomas with 5-FU Superiority

Procurement of 5,6-diphenyl-1,2,4-triazine for anticancer programs is supported by compound 11E's consistent superiority over 5-FU across MGC-803 gastric (IC50 7.59 vs 9.79 μM), EC-109 esophageal (19.12 vs 56.20 μM), and PC-3 prostate (10.63 vs 12.87 μM) cancer lines, with a 4.2-fold selectivity window over normal GES-1 cells [1]. The multimodal mechanism—G2/M cell cycle arrest, mitochondrial membrane potential disruption, and apoptosis induction—provides multiple pharmacological handles for lead optimization and combination strategy design.

Quote Request

Request a Quote for 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.